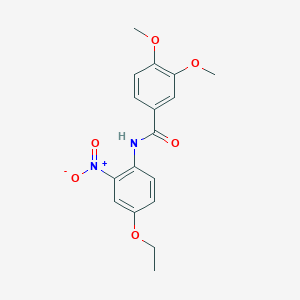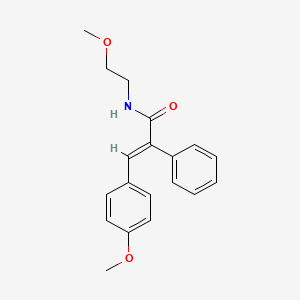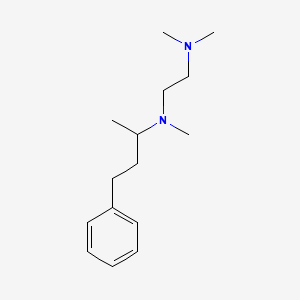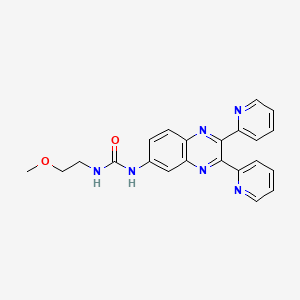
bis(4-chlorophenyl) (2-propoxyphenyl)amidophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-chlorophenyl) (2-propoxyphenyl)amidophosphate, commonly known as ClPAPP, is a synthetic organophosphate compound that has gained significant attention in the field of chemical biology and biochemistry. This compound is widely used as an inhibitor of serine hydrolases, which are enzymes that play a crucial role in various biological processes, including lipid metabolism, signal transduction, and neurotransmitter release.
作用機序
ClPAPP acts as an irreversible inhibitor of serine hydrolases by covalently modifying the active site serine residue of the enzyme. This modification leads to the inactivation of the enzyme, thereby preventing its biological function.
Biochemical and Physiological Effects:
ClPAPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that ClPAPP inhibits the activity of serine hydrolases, leading to the accumulation of their substrates, such as endocannabinoids and fatty acid amides. In vivo studies have shown that ClPAPP administration leads to the elevation of endocannabinoid levels in the brain, which is associated with various physiological effects, including analgesia, hypothermia, and decreased locomotor activity.
実験室実験の利点と制限
ClPAPP has several advantages as a tool compound for studying serine hydrolases. It is a potent and selective inhibitor of these enzymes, making it a valuable tool for studying their biological function. However, ClPAPP has some limitations, including its irreversible inhibition of serine hydrolases, which can lead to off-target effects. Additionally, the in vivo effects of ClPAPP can be difficult to interpret, as they may be due to the inhibition of multiple serine hydrolases.
将来の方向性
There are several future directions for ClPAPP research. One potential direction is to use ClPAPP as a tool compound to study the role of serine hydrolases in various biological processes, including lipid metabolism, signal transduction, and neurotransmitter release. Another potential direction is to develop new inhibitors of serine hydrolases based on the structure of ClPAPP, which may have improved potency and selectivity. Additionally, the in vivo effects of ClPAPP on endocannabinoid levels and physiological function warrant further investigation.
合成法
ClPAPP can be synthesized using a two-step process, which involves the reaction of 4-chlorobenzoyl chloride with 2-propoxyaniline to form bis(4-chlorophenyl) (2-propoxyphenyl)amine. The second step involves the reaction of bis(4-chlorophenyl) (2-propoxyphenyl)amine with diethyl chlorophosphate in the presence of triethylamine to form ClPAPP.
科学的研究の応用
ClPAPP has been widely used as a tool compound in chemical biology and biochemistry research. It is primarily used as an inhibitor of serine hydrolases, which are enzymes that play a crucial role in various biological processes. ClPAPP has been shown to inhibit various serine hydrolases, including fatty acid amide hydrolase, monoacylglycerol lipase, and carboxylesterase. These enzymes are involved in the regulation of lipid metabolism, signal transduction, and neurotransmitter release, making ClPAPP a valuable tool for studying these processes.
特性
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2NO4P/c1-2-15-26-21-6-4-3-5-20(21)24-29(25,27-18-11-7-16(22)8-12-18)28-19-13-9-17(23)10-14-19/h3-14H,2,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNHBTVIGZHUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(4-chlorophenoxy)phosphoryl-2-propoxyaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128001.png)
![3-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5128008.png)

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-3-bromobenzamide](/img/structure/B5128020.png)

![N~2~-benzyl-N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5128025.png)
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5128027.png)
![1-methyl-4-(10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinolin-8-yl)pyridinium iodide](/img/structure/B5128038.png)

![5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5128057.png)
![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5128070.png)
![2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B5128091.png)